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Compound of Interest

Compound Name: D-Fructose-13C3

Cat. No.: B12377230

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for D-
Fructose-13C3, an isotopically labeled monosaccharide crucial for metabolic research and as
a tracer in drug development. Understanding its stability is paramount to ensuring the integrity
and accuracy of experimental results.

Introduction to D-Fructose-13C3

D-Fructose-13C3 is a stable, non-radioactive, isotopically labeled form of D-Fructose where
three carbon atoms in the molecule have been replaced with the carbon-13 (*3C) isotope. This
labeling allows for the tracking of fructose and its metabolites through various biological and
chemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic
resonance (NMR) spectroscopy. Given its application in precise quantitative analyses,
maintaining the chemical and isotopic purity of D-Fructose-13C3 during storage is of utmost
importance.

Chemical and Physical Properties

The chemical and physical properties of D-Fructose-13C3 are nearly identical to those of its
unlabeled counterpart, D-Fructose. The primary difference is a slightly higher molecular weight
due to the presence of the 13C isotopes.
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Property Value

Molecular Formula C313C3H1206

Molecular Weight Approximately 183.13 g/mol

Appearance White crystalline solid

Solubility Highly soluble in water (~800 g/L at 20°C)[1]
pH (0.1 M in H20) 5.0 - 7.0[2]

Melting Point 119-122 °C (with decomposition)[2][3]

Stability Profile of D-Fructose-13C3

D-Fructose-13C3 is a stable compound under recommended storage conditions. However, like
its unlabeled form, it is susceptible to degradation under certain environmental stresses. The
primary degradation pathways are non-enzymatic browning reactions: caramelization and the
Maillard reaction. The stability of the 13C label itself is very high, as the carbon-carbon bonds
are not readily broken under typical storage conditions.

Factors Affecting Stability

Several factors can influence the stability of D-Fructose-13C3:

o Temperature: Elevated temperatures are the most significant factor accelerating degradation.
Fructose has a lower caramelization temperature than many other sugars, with reactions
initiating at approximately 110°C (230°F)[4]. Decomposition is also noted at temperatures
above 103°C.

e pH: D-Fructose is most stable in a slightly acidic to neutral pH range. Degradation is
accelerated under both strongly acidic and basic conditions. Minimum degradation for
sucrose, a related sugar, occurs between pH 6.45 and 8.50.

o Humidity and Moisture: As a hygroscopic solid, D-Fructose-13C3 can absorb moisture from
the air. The presence of water can facilitate degradation reactions, especially at elevated
temperatures.
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» Light: While not as critical as temperature and pH, exposure to light should be minimized as
a general precaution for all sensitive chemical compounds.

» Presence of Amines: In the presence of amino acids or proteins, D-Fructose-13C3 can
undergo the Maillard reaction, which can proceed even at room temperature over long
periods. Fructose is known to be more reactive than glucose in the Maillard reaction.

Degradation Pathways

The two primary non-enzymatic degradation pathways for D-Fructose-13C3 are caramelization
and the Maillard reaction. These complex reactions result in the formation of a multitude of
byproducts, leading to discoloration (browning), changes in pH, and a loss of purity of the
labeled compound.
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Figure 1: Key degradation pathways for D-Fructose-13C3.

Click to download full resolution via product page

Recommended Storage and Handling

To ensure the long-term stability and integrity of D-Fructose-13C3, the following storage and

handling procedures are recommended.

Storage Conditions

Parameter Recommendation Rationale
Store at room temperature (20-  Minimizes the rate of potential
Temperature ] ] ]
25°C) or refrigerated (2-8°C). degradation reactions.
Store under an inert )
Reduces exposure to moisture
Atmosphere atmosphere (e.g., Argon or
) and oxygen.
Nitrogen).
Tightly sealed, opaque ) )
. _ Prevents moisture ingress and
Container container (e.g., amber glass

vial).

protects from light.

Environment

Store in a dry, well-ventilated
area away from heat sources

and incompatible materials.

Prevents accidental exposure
to conditions that could

compromise stability.

Incompatibilities

Strong oxidizing agents, strong

acids, and strong bases.

These substances can
catalyze the degradation of

fructose.

Handling

» Handle the compound in a clean, dry environment, preferably in a glove box or under a flow

of inert gas to minimize exposure to air and humidity.

e Use clean, dry spatulas and weighing equipment.

o After use, tightly reseal the container immediately.
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+ For solutions, prepare them fresh whenever possible. If storage of solutions is necessary,
filter-sterilize and store in sterile, tightly capped vials at 2-8°C for short periods. The stability
of fructose in aqueous solutions is pH-dependent.

Receiving D-Fructose-13C3

Is container seal intact?
Intended Use?

Short-term
Long-term Storage
(> 6 months)

Immediate Use

Store at 2-8°C
in original, tightly sealed
opaque container. Consider

flushing with inert gas.

|

Handle in a dry environment.
Use clean, dry tools.
Reseal immediately after use.

Short-term Storage
(< 6 months)

No
Contact Supplier)

Store at Room Temp (20-25°C)
in original, tightly sealed
opaque container in a desiccator.

Proceed with Experiment
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Figure 2: Decision tree for proper storage and handling.

Experimental Protocol for Stability Assessment

A formal stability study is the most reliable way to determine the shelf-life of D-Fructose-13C3
under specific storage conditions. The following protocol is based on the International Council
for Harmonisation (ICH) and World Health Organization (WHO) guidelines for stability testing of
active pharmaceutical ingredients.

Objective

To evaluate the stability of a specific batch of D-Fructose-13C3 under defined long-term and
accelerated storage conditions and to establish a re-test period.

Materials

e D-Fructose-13C3 (at least one batch)

o Packaging identical to that used for routine storage (e.g., amber glass vials with screw caps)
e Controlled environment chambers or incubators

e Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR, Karl Fischer titrator)

Experimental Design

Study Type Storage Condition Testing Frequency Duration

0,3,6,9, 12,18, 24
25°C + 2°C / 60% RH _
Long-Term months, and annually As required
+ 5% RH
thereafter

40°C + 2°C/ 75% RH
Accelerated 0, 3, 6 months 6 months
+5% RH

RH = Relative Humidity
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Methodology

Initial Analysis (Time 0): Before initiating the stability study, perform a comprehensive
analysis of the D-Fructose-13C3 batch. This will serve as the baseline data.

Sample Preparation: Aliquot the D-Fructose-13C3 into the designated storage containers.
Ensure each container has enough material for a single time point analysis.

Storage: Place the samples in the respective controlled environment chambers for long-term
and accelerated studies.

Time Point Analysis: At each scheduled time point, remove the required number of samples
from the chambers and allow them to equilibrate to ambient temperature before opening.

Analytical Testing: Perform the following tests at each time point and compare the results to
the initial analysis and the product specifications.

o Appearance: Visual inspection for color change, clumping, or other physical changes.

o Purity Assay (e.g., HPLC-MS): To quantify the amount of D-Fructose-13C3 and detect any
degradation products. The method must be stability-indicating.

o Isotopic Enrichment (Mass Spectrometry): To confirm that the 3C label has not been
compromised.

o Water Content (Karl Fischer Titration): To monitor for moisture absorption.

o Related Substances/Degradation Products: To identify and quantify any impurities that
may have formed during storage.

o Data Evaluation: Analyze the data for trends over time. A "significant change" in an
accelerated study (e.qg., failure to meet specification) may trigger the need for testing at an
intermediate condition (e.g., 30°C / 65% RH). The re-test period is established based on the
long-term stability data.
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Figure 3: Experimental workflow for a stability study.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12377230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

D-Fructose-13C3 is a stable compound when stored under appropriate conditions. The
primary risks to its stability are exposure to high temperatures, humidity, and incompatible
chemicals. By adhering to the recommended storage and handling procedures outlined in this
guide, researchers, scientists, and drug development professionals can ensure the chemical
and isotopic integrity of D-Fructose-13C3, thereby safeguarding the accuracy and reliability of
their experimental data. For critical applications, conducting a formal stability study is
recommended to establish a definitive shelf-life for the specific product and storage conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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